1-(prop-2-yn-1-yl)-1H-imidazole

Description

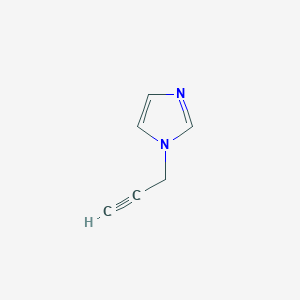

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOQKSGJGCADAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Imidazole Heterocyclic Core: a Privileged Structure in Science

The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is a cornerstone in both chemical and biological sciences. mdpi.comresearchgate.net Its prevalence in nature is a testament to its importance. The amino acid histidine, a fundamental component of proteins, features an imidazole side chain that plays a crucial role in enzyme catalysis. mdpi.com This small, planar ring is also found in other vital biomolecules like histamine, which is involved in immune responses. mdpi.comnih.gov

The unique structural and electronic properties of the imidazole core make it a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov Its ability to form various non-covalent interactions, such as hydrogen bonds, and its electron-rich nature allow it to bind effectively to a diverse array of biological targets like enzymes and receptors. nih.govcapes.gov.br This has led to the development of a multitude of imidazole-containing drugs with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govjchemrev.com

Beyond its role in medicine, the imidazole moiety is also a valuable component in materials science and catalysis. mdpi.com Its versatile reactivity and ability to coordinate with metal ions have been exploited in the synthesis of novel materials and as catalysts in various organic transformations. mdpi.comchemimpex.comquinoline-thiophene.com

The Propargyl Substituent: a Gateway to Unique Reactivity

The propargyl group, a 2-propynyl functional group with the structure HC≡C−CH₂−, imparts a unique set of reactive properties to the 1-(prop-2-yn-1-yl)-1H-imidazole molecule. wikipedia.orgucla.edu The terminal alkyne of the propargyl group is its most notable feature, making it a key participant in a variety of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. nih.gov

One of the most powerful applications of the propargyl group is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the facile connection of the propargyl-containing imidazole (B134444) to molecules bearing an azide (B81097) group, forming a stable triazole ring. This methodology is widely used in drug discovery, bioconjugation, and materials science.

Furthermore, the propargyl group serves as a versatile building block for the synthesis of more complex molecules. mdpi.com The "propargylic position," the saturated carbon adjacent to the alkyne, is activated for various transformations. ucla.edu Reactions at this position, as well as additions across the triple bond, provide access to a diverse range of chemical structures, including chiral alcohols and substituted allenes. nih.govmdpi.com

Advanced Research Trajectories for 1 Prop 2 Yn 1 Yl 1h Imidazole

The combination of the biologically active imidazole (B134444) core and the synthetically versatile propargyl group makes 1-(prop-2-yn-1-yl)-1H-imidazole a molecule of great interest in advanced academic research. Current research is exploring its potential in several key areas:

Synthesis of Novel Bioactive Molecules: Researchers are utilizing this compound as a starting material for the synthesis of new potential drug candidates. By employing reactions such as "click chemistry" and other transformations of the propargyl group, they can attach the imidazole core to various pharmacophores to create hybrid molecules with enhanced or novel biological activities. researchgate.netnih.govresearchgate.net The imidazole moiety often acts as a critical binding element to biological targets, while the propargyl group provides a convenient handle for molecular elaboration.

Development of Functional Materials: In the field of materials science, the ability of the propargyl group to undergo polymerization and to be incorporated into larger structures is being exploited. quinoline-thiophene.com The resulting polymers, containing the imidazole unit, can exhibit interesting properties such as enhanced thermal stability, specific recognition capabilities, or catalytic activity. quinoline-thiophene.com

Probes for Chemical Biology: The reactive nature of the propargyl group makes this compound a useful tool in chemical biology. It can be incorporated into biomolecules to study their function and interactions within a cellular environment. For example, it can be used to label proteins or other cellular components for visualization or to identify binding partners.

Corrosion Inhibition: Research has demonstrated that imidazole derivatives can be effective corrosion inhibitors for various metals and alloys. The lone pair electrons on the nitrogen atoms and the π-electrons of the imidazole ring can coordinate with the metal surface, forming a protective film that prevents corrosion. The presence of the propargyl group can further enhance this protective effect.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂ | nih.gov |

| Molar Mass | 106.13 g/mol | nih.gov |

| Melting Point | 76-78 °C | |

| Boiling Point | 99-101 °C (at 2 Torr) | |

| pKa | 6.35 ± 0.10 (Predicted) | |

| XLogP3 | 0.2 | nih.gov |

Synthetic Strategies for this compound and Its Analogs

The compound this compound is a significant heterocyclic building block, characterized by its planar aromatic imidazole core linked to a terminal alkyne group via a methylene (B1212753) bridge. This terminal alkyne functionality imparts unique reactivity, making it a valuable precursor in various fields, including medicinal chemistry and materials science, particularly for applications involving click chemistry. The synthesis of this compound and its derivatives is primarily achieved through well-established organic reactions, with ongoing research focused on improving efficiency, selectivity, and environmental sustainability.

Advanced Characterization Techniques for 1 Prop 2 Yn 1 Yl 1h Imidazole

Spectroscopic Analysis

Spectroscopic methods provide a detailed view into the molecular structure and electronic properties of 1-(prop-2-yn-1-yl)-1H-imidazole. Each technique offers unique insights, and together they confirm the compound's identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing precise information about the chemical environment of hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the propargyl group. The imidazole protons typically appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position is anticipated to be the most downfield, followed by the protons at the C4 and C5 positions. The methylene (B1212753) protons (CH₂) of the propargyl group would likely appear as a doublet, coupled to the acetylenic proton. The terminal acetylenic proton (C≡CH) is expected to be observed as a triplet.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the imidazole ring (C2, C4, and C5) are expected to resonate in the aromatic region. The carbons of the propargyl group, including the methylene carbon (CH₂) and the two sp-hybridized carbons of the alkyne (C≡C), will have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 (imidazole) | ~7.5-8.0 | - |

| H-4 (imidazole) | ~7.0-7.2 | - |

| H-5 (imidazole) | ~6.9-7.1 | - |

| CH₂ (propargyl) | ~4.8-5.0 | ~35-40 |

| C≡CH (propargyl) | ~2.5-2.7 | - |

| C-2 (imidazole) | - | ~135-140 |

| C-4 (imidazole) | - | ~128-132 |

| C-5 (imidazole) | - | ~118-122 |

| C≡CH (propargyl) | - | ~75-80 |

| C≡C H (propargyl) | - | ~70-75 |

Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methylene protons and the acetylenic proton of the propargyl group, confirming their proximity.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For example, the signal for the C2 proton would correlate with the C2 carbon signal, and so on for the other protonated carbons in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A sharp peak around 3300 cm⁻¹ would be characteristic of the C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretching vibration would likely appear as a weaker band in the region of 2100-2200 cm⁻¹. The C-H stretching vibrations of the imidazole ring are expected in the 3100-3150 cm⁻¹ range. Furthermore, the C=N and C=C stretching vibrations within the imidazole ring would give rise to absorptions in the 1500-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Terminal Alkyne (C≡C-H) | C-H Stretch | ~3300 |

| Alkyne (C≡C) | C≡C Stretch | ~2100-2200 |

| Imidazole Ring | C-H Stretch | ~3100-3150 |

| Imidazole Ring | C=N and C=C Stretch | ~1500-1600 |

| Methylene (CH₂) | C-H Stretch | ~2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π→π* transitions of the imidazole ring. Imidazole itself typically exhibits a strong absorption maximum around 207-210 nm. The propargyl substituent is not expected to significantly shift this absorption into the visible region, but may influence the exact position and intensity of the absorption maximum.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) |

| π→π* (Imidazole Ring) | ~210-220 |

Note: The solvent can significantly influence the absorption maximum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₆H₆N₂, the calculated monoisotopic mass is 106.0531 Da. researchgate.net An experimental HRMS measurement yielding a value very close to this calculated mass, typically within a few parts per million (ppm), would provide strong evidence for the elemental composition of the synthesized molecule.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 107.0604 |

Note: The calculated m/z is for the protonated molecule [C₆H₇N₂]⁺.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and the spatial orientation of molecules, which collectively dictate the macroscopic properties of the material.

The process of single-crystal X-ray diffraction involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract this radiation, producing a unique pattern of reflections. By analyzing the intensities and positions of these diffracted spots, the electron density map of the molecule can be reconstructed, leading to a detailed model of its atomic structure.

For a molecule like this compound, this analysis would reveal the planarity of the imidazole ring and the specific conformation of the propargyl substituent relative to the ring. Although the crystal structure for this specific compound is not published, data from analogous compounds, such as 1H-imidazole-1-methanol, provide a strong precedent for what to expect. nih.govnsf.goviucr.orgnih.gov For instance, the study of 1H-imidazole-1-methanol revealed a monoclinic crystal system with the space group P2₁/n. nih.goviucr.orgnih.gov It is anticipated that this compound would also crystallize in a common space group, with the asymmetric unit containing one or more molecules.

To illustrate the type of data obtained from such an analysis, the crystallographic data for 1H-imidazole-1-methanol is presented below.

Interactive Table: Crystallographic Data for the Related Compound 1H-imidazole-1-methanol. nih.goviucr.org

| Parameter | Value |

| Empirical Formula | C₄H₆N₂O |

| Formula Weight | 98.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.234(2) |

| b (Å) | 9.789(2) |

| c (Å) | 12.345(3) |

| α (°) | 90 |

| β (°) | 108.34(3) |

| γ (°) | 90 |

| Volume (ų) | 1287.4(5) |

| Z | 12 |

| Density (calculated) (g/cm³) | 1.518 |

Note: This data is for 1H-imidazole-1-methanol and serves as an illustrative example.

The solid-state packing of imidazole derivatives is significantly influenced by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in the formation and stability of the crystal lattice.

Hydrogen Bonding: In the case of this compound, the primary hydrogen bond acceptor is the unprotonated nitrogen atom (N-3) of the imidazole ring. The acidic protons are the acetylenic C-H of the propargyl group and the C-H protons of the imidazole ring itself. Consequently, weak C-H···N hydrogen bonds are expected to be a dominant feature in its crystal packing. Studies on various imidazole derivatives confirm the prevalence of such interactions in directing their supramolecular assembly. researchgate.net For comparison, in the crystal structure of 1H-imidazole-1-methanol, strong O-H···N hydrogen bonds are the primary organizing force, leading to the formation of a three-membered macrocycle in the solid state. nih.goviucr.org

The interplay of these hydrogen bonding and π-stacking interactions dictates the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point, solubility, and morphology.

Theoretical and Computational Studies of 1 Prop 2 Yn 1 Yl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict various molecular properties. For instance, DFT calculations have been used to analyze the optimized geometry, electronic properties, and reactivity of numerous imidazole (B134444) and benzimidazole (B57391) derivatives. dnrcollege.orgacs.orgmolpro.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles. For example, in studies of other imidazole derivatives, optimized structural parameters have been determined at various levels of theory, such as B3LYP with a 6-311g basis set. irjweb.com Following optimization, an analysis of the electronic structure provides insights into the distribution of electrons within the molecule. However, specific optimized parameters for 1-(prop-2-yn-1-yl)-1H-imidazole are not documented in the available research.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com While FMO analysis is standard for computational studies of imidazoles, specific HOMO-LUMO energy values and energy gaps for this compound have not been reported in the literature reviewed.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. Higher stabilization energies indicate stronger interactions. researchgate.net This analysis is valuable for understanding intermolecular forces, such as hydrogen bonding. researchgate.net No published NBO analysis specifically detailing the intermolecular interactions of this compound could be located.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface displays regions of different electrostatic potential, typically using a color scale where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net MEP maps are instrumental in understanding chemical reactivity and intermolecular interactions. researchgate.net A specific MEP map for this compound is not available in the surveyed literature.

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges on the constituent atoms of a molecule. uni-muenchen.dewikipedia.org These charges provide insight into the charge distribution and can affect properties like the dipole moment and electronic structure. The analysis involves partitioning the total electron population among the atoms. uni-muenchen.de It is a commonly used, albeit basis-set dependent, method in computational chemistry. uni-muenchen.dewikipedia.org A table of calculated Mulliken charges for each atom in this compound is not present in the available scientific reports.

Global Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It can be approximated as half the HOMO-LUMO energy gap. Harder molecules are generally less reactive. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. Softer molecules are typically more reactive. irjweb.com

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. dergipark.org.tr

These parameters are widely calculated for various compounds to compare their reactivity trends. nih.govdergipark.org.trresearchgate.net However, specific calculated values for the hardness, softness, and electrophilicity index of this compound could not be found in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. tuni.fi By calculating the excitation energies and oscillator strengths, TD-DFT can provide valuable insights into the electronic transitions that give rise to a molecule's UV-Vis spectrum.

For imidazole derivatives, TD-DFT calculations, often using functionals like B3LYP, have been successfully employed to elucidate their spectroscopic properties. researchgate.netsemanticscholar.org These studies have shown that the electronic transitions in such compounds are typically of a π–π* nature. tuni.fi The absorption spectra of imidazole derivatives can be influenced by the nature and position of substituents on the imidazole ring. scielo.br

In the case of this compound, TD-DFT calculations would be expected to predict the primary absorption bands in the UV region. The propargyl group, with its carbon-carbon triple bond, can influence the electronic structure and thus the absorption characteristics. Computational studies on similar heterocyclic compounds have demonstrated that TD-DFT can accurately predict maximum absorption wavelengths (λmax). nih.gov For instance, calculations on nitrotriazole and nitrofurazan compounds have shown that the number of five-membered rings and the coplanarity of groups can affect the absorption spectra. nih.gov

Table 1: Predicted Spectroscopic Data for Imidazole Derivatives using TD-DFT

| Compound | Functional/Basis Set | Predicted λmax (nm) | Oscillator Strength (f) |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | TD-DFT/B3LYP/6-31+G(d,p) | 340, 406 | Not Specified |

| Pyrrolopyridazine Derivatives | TD-DFT/B3LYP | ~240, ~280 | Varies with structure |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scielo.br These simulations can provide detailed information about the conformational landscape, stability, and dynamic behavior of molecules.

For imidazole-containing compounds, MD simulations have been utilized to investigate their structural properties and stability. scielo.br Key parameters analyzed in MD simulations include the root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration, and solvent accessible surface area (SASA). scielo.br These analyses offer insights into the stability of the molecule and its complexes. For example, a study on imidazole-based 1,2,3-triazoles showed that the ligand-protein complex had an average RMSD of 3.20 Å, indicating stability. scielo.br

Table 2: Key Parameters from MD Simulations of Imidazole Derivatives

| System | Simulation Time | Average RMSD (Å) | Key Findings |

| Imidazole-based 1,2,3-triazole-protein complex | Not Specified | 3.20 | Stable ligand-protein interaction |

| Diimidazole analogues on PCSK9 | 200 ns | Not Specified | Simplified structure did not greatly impact binding affinity |

Note: This table provides examples from studies on related imidazole derivatives to demonstrate the utility of MD simulations.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. semanticscholar.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters for assessing NLO activity are the first hyperpolarizability (β) and the second hyperpolarizability (γ). semanticscholar.org

Studies on various organic molecules, including imidazole derivatives, have shown that the presence of π-conjugated systems and donor-acceptor groups can lead to significant NLO responses. semanticscholar.org For instance, theoretical investigations on 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol revealed a high total dipole moment and hyperpolarizabilities, suggesting its potential as an NLO material. semanticscholar.org The NLO response can often be tuned by modifying the substituents on the molecule. nih.gov

For this compound, the combination of the aromatic imidazole ring and the propargyl group's triple bond could contribute to its NLO properties. Computational analysis would involve calculating the dipole moment, polarizability, and hyperpolarizabilities. While specific NLO data for this exact compound is not available in the search results, studies on similar systems suggest that it may exhibit a measurable NLO response.

Table 3: Calculated NLO Properties of a Related Imidazole Derivative

Note: The term "High" is used as reported in the source, which did not provide specific numerical values.

Computational Assessment of Chemical Stability and Redox Potentials

Computational chemistry provides valuable tools for assessing the chemical stability and predicting the redox potentials of molecules. researchgate.netresearchgate.net DFT calculations are commonly used to determine thermodynamic properties and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity and electrochemical behavior. plos.org

The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap generally implies greater stability. semanticscholar.org For imidazole alkaloids, DFT calculations have been used to determine their stability, with thermodynamic analysis identifying the most stable isomers. plos.org

The redox potential of a molecule can be estimated from its electronic properties. researchgate.netmdpi.com For instance, the LUMO energy has been shown to be a good descriptor for predicting the redox potentials of quinone-based cathodes for Li-ion batteries. researchgate.netmdpi.com In the case of this compound, computational methods could be used to calculate its HOMO and LUMO energies, ionization potential, and electron affinity to predict its electrochemical behavior. While specific computational data on the redox potential of this compound is scarce, the general approach involves using DFT to calculate the relevant energy levels. researchgate.net

Applications of 1 Prop 2 Yn 1 Yl 1h Imidazole in Specialized Fields

Catalysis Research

The imidazole (B134444) moiety and the propargyl group of 1-(prop-2-yn-1-yl)-1H-imidazole are key to its applications in catalysis, enabling its use as a ligand precursor and in the synthesis of both homogeneous and heterogeneous catalytic systems.

Role as Ligands in Homogeneous Catalysis (e.g., N-Heterocyclic Carbene (NHC) Precursors)

This compound serves as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. researchgate.net NHCs are a class of stable carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis. nih.govbeilstein-journals.org The imidazole ring provides a stable framework for the carbene center. uliege.be Imidazolium salts, derived from imidazoles, are the most common precursors to NHCs and are typically deprotonated with a strong base to generate the free carbene in situ. nih.govbeilstein-journals.org This approach avoids the need to isolate the air- and moisture-sensitive free carbenes. nih.govbeilstein-journals.org

The resulting NHC ligands, derived from precursors like this compound, can be coordinated to various transition metals to form homogeneous catalysts. For instance, it has been used as a precursor for NHC ligands in bimetallic Au/Cu catalysts, which have shown effectiveness in the reduction of nitroarenes and the degradation of dyes. The compact nature of the propargyl group facilitates the design of ligands for metal complexes, such as those involving Rh(I)/(III) in catalytic processes.

| Catalyst Type | Metal Center(s) | Application | Reference |

| Bimetallic NHC | Au/Cu | Nitroarene reduction, Dye degradation | |

| Rhodium Complexes | Rh(I)/(III) | General Catalysis |

Synthesis of Heterogeneous and Supported Metal Catalysts

The terminal alkyne group of this compound allows for its immobilization onto solid supports, leading to the creation of heterogeneous catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recyclability. researchgate.netresearchgate.net The functionalization of materials like silica (B1680970) nanoparticles with imidazole-containing ligands can be used to create supported metal catalysts. For example, Cu(II) ions have been immobilized on nanosilica functionalized with such ligands to create stable and efficient heterogeneous catalysts. doi.org

The development of novel heterogeneous catalysts is an active area of research, with a focus on creating environmentally friendly and sustainable catalytic processes. researchgate.netrsc.orgnih.gov Imidazole-based structures are often employed in these systems due to their strong coordinating ability and thermal stability. researchgate.net

Applications in Transition Metal-Catalyzed C-H Activation Reactions

While direct applications of this compound in C-H activation are not extensively detailed in the provided results, the broader class of imidazole-containing ligands, particularly NHCs, are known to be effective in promoting such reactions. For example, a one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been achieved through a process involving a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation. rsc.org This highlights the potential for imidazole-based systems to participate in catalytic cycles involving the activation of C-H bonds.

Materials Science

In materials science, the "click chemistry" reactivity of the propargyl group in this compound is a key feature, enabling the synthesis of advanced polymers and the functionalization of nanomaterials.

Synthesis of Multifunctional Polymers and Bioconjugates via Click Chemistry Approaches

The terminal alkyne on this compound makes it an ideal monomer for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and allows for the synthesis of multifunctional polymers and bioconjugates under mild conditions. nih.gov Click chemistry has become a preferred method for polymer functionalization due to its high yield, selectivity, and simple workup procedures. nih.gov

Polymers incorporating the 1,2,3-triazole linkage formed through click chemistry often exhibit desirable properties such as high thermal stability. rsc.org This approach has been used to create a variety of polymers, including poly(ionic liquid)s with 1,2,3-triazolium-based backbones. nih.gov The versatility of click chemistry allows for the creation of polymers with tailored properties for specific applications. rsc.orgrsc.orgchemrxiv.org

| Polymer Type | Click Reaction | Key Features | Reference |

| Polytriazoles | CuAAC | High thermal stability, high molecular weights | rsc.org |

| Poly(ionic liquid)s | TAAC | Ionic conductivity, mechanical strength | nih.gov |

| Poly(imide ester)s | Imide-yne | Tailorable thermal properties | rsc.org |

Functionalization of Carbon Nanotubes (CNTs) and other Nanomaterials for Enhanced Properties

The functionalization of carbon nanotubes (CNTs) and other nanomaterials with organic molecules can significantly enhance their properties and processability. The alkyne group of this compound can be utilized for the covalent attachment of this molecule to the surface of nanomaterials. One general method for functionalizing CNTs is through the 1,3-dipolar cycloaddition of azomethine ylides, which can introduce organic groups onto the nanotube surface, leading to remarkably soluble bundles of nanotubes. nih.gov This solubilization opens up new possibilities for applications in materials science, including the preparation of nanocomposites. nih.gov The ability to functionalize nanomaterials with molecules like this compound allows for the combination of the unique properties of the nanomaterial with the specific functionality of the attached molecule.

Development of Optoelectronic Materials (e.g., Hole Transport Layers in Light-Emitting Diodes (LEDs))

The field of optoelectronics has seen significant advancements through the development of novel organic materials for devices such as organic light-emitting diodes (OLEDs). Imidazole derivatives are of particular interest in this area due to their inherent electronic properties and stability. tandfonline.com The imidazole core is known for its strong electron-withdrawing nature, good thermal stability, and potential for high triplet energy, which are all desirable characteristics for materials used in OLEDs. tandfonline.commdpi.com

While direct studies on this compound as a hole transport layer (HTL) in LEDs are not extensively documented, the properties of related imidazole-based compounds suggest its potential. For instance, derivatives combining imidazole and carbazole (B46965) moieties have been synthesized and shown to act as bifunctional materials, serving as both emitters and hosts in OLEDs. mdpi.comnih.gov Some of these compounds have demonstrated high triplet energy levels (above 3.0 eV) and significant hole drift mobility, reaching over 10⁻⁴ cm²/V·s at high electric fields. mdpi.comnih.gov

Furthermore, research on imidazole-based materials for perovskite solar cells, a related optoelectronic application, has shown that they can be cost-effective and efficient hole transporting materials (HTMs). rsc.org The energy levels of these imidazole-based HTMs can be well-aligned with the energy levels of perovskite layers, facilitating efficient charge extraction. rsc.org The propargyl group in this compound offers a reactive handle for further functionalization, allowing for the tuning of its electronic properties or for its incorporation into a polymer backbone to create cross-linkable HTLs, which can enhance the stability and performance of optoelectronic devices. rsc.org

Below is a table summarizing the performance of some imidazole derivatives in optoelectronic applications, which underscores the potential of this class of compounds.

Table 1: Performance of Imidazole Derivatives in Optoelectronic Devices

| Imidazole Derivative Type | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Carbazole-Diphenyl Imidazole | Host in green phosphorescent OLED | Maximum quantum efficiency of 8.3% | mdpi.com |

| Carbazole-Diphenyl Imidazole | Host in red phosphorescent OLED | Maximum quantum efficiency of 6.4% | mdpi.com |

| Carbazole-Diphenyl Imidazole | Host in sky-blue phosphorescent OLED | Maximum quantum efficiency of 7.6% | mdpi.com |

| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | HTM in Perovskite Solar Cell | Power Conversion Efficiency of 15.20% | rsc.org |

Organic Synthesis and Synthetic Intermediates

The unique structural attributes of this compound make it a highly valuable building block in the field of organic synthesis for the construction of more complex molecules.

Building Block for Complex Molecular Architectures and Heterocyclic Systems

The terminal alkyne of the propargyl group is the key to the synthetic utility of this compound. This functional group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, linking the imidazole moiety to another molecule that contains an azide (B81097) group. nih.govmdpi.com

The following table presents examples of complex heterocyclic systems synthesized using a propargylated imidazole core.

Table 2: Examples of Heterocyclic Systems Synthesized from a Propargylated Imidazole Core

| Reactant 1 (Propargylated Imidazole) | Reactant 2 (Organic Azide) | Resulting Hybrid Compound | Synthetic Approach | Reference |

|---|---|---|---|---|

| 1,4,5-triphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole | Various un/functionalized alkyl/aryl azides | Imidazole-1,2,3-triazole hybrids | Copper(I)-catalyzed click reaction | mdpi.comnih.govresearchgate.net |

Precursor for Imidazole-Based Hybrid Compounds

The reactivity of the propargyl group extends beyond the formation of simple heterocyclic systems, positioning this compound as a precursor for a wide range of imidazole-based hybrid compounds. These can include functional polymers and bioconjugates designed for specific applications in materials science and biomedicine.

Through click chemistry, the imidazole unit can be attached to polymer backbones or biomolecules that have been functionalized with azide groups. This allows for the creation of materials that combine the properties of the imidazole ring with those of the larger molecular scaffold. For example, this could be used to develop novel polymers with tailored electronic or thermal properties. The imidazole moiety can also be incorporated into more complex structures for biomedical applications, such as in the synthesis of antisense oligonucleotides or for the development of targeted drug delivery systems. nih.gov The ability to create reduction-sensitive polymers and bioconjugates, for instance, is a significant area of research for intracellular drug and gene delivery. nih.gov

Biological Activities and Mechanistic Insights of 1 Prop 2 Yn 1 Yl 1h Imidazole and Its Derivatives

Antimicrobial Properties

Derivatives of imidazole (B134444) are widely recognized for their broad-spectrum antimicrobial properties, demonstrating activity against a variety of pathogenic bacteria and fungi. mdpi.comresearchgate.net The imidazole core can be found in several clinically used antifungal drugs. ijpsjournal.com The mechanism of action for many imidazole-based antimicrobials involves the disruption of microbial cellular processes, such as the inhibition of ergosterol (B1671047) biosynthesis, which is crucial for the integrity of fungal cell membranes. mdpi.com

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have demonstrated the efficacy of imidazole derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The antibacterial activity is often influenced by the nature of the substituents on the imidazole ring. For instance, a series of 5-nitroimidazole/1,3,4-oxadiazole hybrids showed significant activity against Escherichia coli and Pseudomonas aeruginosa (Gram-negative), as well as Bacillus subtilis and Staphylococcus aureus (Gram-positive). nih.gov Specifically, certain hybrid compounds exhibited potent activity against E. coli with Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 17 µM. nih.gov

In another study, quinolone/imidazole hybrids were synthesized and showed good antibacterial activity. One particular derivative demonstrated a potent MIC value of 460 nM against the Gram-negative bacterium P. aeruginosa. nih.gov Furthermore, Schiff's base derivatives incorporating a 5-nitroimidazole moiety were effective against E. coli, with some compounds showing MIC values comparable to the antibiotic kanamycin (B1662678) B. nih.gov

While specific data for 1-(prop-2-yn-1-yl)-1H-imidazole is limited in peer-reviewed literature, the extensive research on its derivatives underscores the potential of this structural class as a source of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC/IC50 | Reference |

| 5-Nitroimidazole/1,3,4-oxadiazole hybrids | Escherichia coli ATCC 35128 | 4.9–17 µM | nih.gov |

| Quinolone/imidazole hybrid | Pseudomonas aeruginosa | 460 nM | nih.gov |

| Schiff's base with 5-nitroimidazole | Escherichia coli ATCC 25922 | ~6.2 µM | nih.gov |

Antifungal Activity against Fungal Pathogens

The antifungal properties of imidazole derivatives are well-established, with several imidazole-containing drugs being used clinically to treat fungal infections. mdpi.comijpsjournal.com Their primary mechanism of action is often the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol biosynthesis. nih.gov

Research on various imidazole derivatives has consistently shown their potential against a range of fungal pathogens. For example, a series of new 3-(1H-imidazol-1-yl)propan-1-one oxime esters displayed promising activity against fluconazole-resistant Candida albicans and Candida tropicalis. mdpi.com One of the most active compounds in this series exhibited a minimum inhibitory concentration (MIC) that was noteworthy against these resistant strains. mdpi.com

Table 2: Antifungal Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Fungal Pathogen | MIC | Reference |

| 3-(1H-Imidazol-1-yl)propan-1-one oxime esters | Candida albicans (Fluconazole-resistant) | Promising activity reported | mdpi.com |

| 3-(1H-Imidazol-1-yl)propan-1-one oxime esters | Candida tropicalis (Fluconazole-resistant) | Promising activity reported | mdpi.com |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivative | Candida albicans ATCC 10231 | 3.9 µg/mL |

Antileishmanial and Antiprotozoal Activities

The therapeutic potential of imidazole derivatives extends to protozoal infections, including leishmaniasis and trypanosomiasis. researchgate.netsemanticscholar.orgdovepress.comnih.gov Nitroimidazole derivatives, for instance, are known to be effective against protozoa such as Giardia lamblia and Entamoeba histolytica. nih.gov

A series of 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives were designed and synthesized, showing potent antiprotozoal activity. Many of these analogs displayed low nanomolar potency against Plasmodium falciparum and Trypanosoma cruzi, and micromolar activity against Trypanosoma brucei rhodesiense and Leishmania donovani. nih.govnih.gov Another study on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives reported strong activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing the efficacy of the standard drug metronidazole. nih.gov

These findings highlight the promise of the imidazole scaffold in the development of new antiprotozoal agents.

Table 3: Antiprotozoal Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Protozoan Parasite | Activity (IC50) | Reference |

| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole | Plasmodium falciparum | Nanomolar range | nih.govnih.gov |

| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole | Trypanosoma cruzi | Low nanomolar range | nih.govnih.gov |

| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole | Leishmania donovani | Micromolar range | nih.govnih.gov |

| 2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole | Trichomonas vaginalis | Nanomolar range | nih.gov |

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical parameter for evaluating the potency of antimicrobial agents. For imidazole derivatives, MIC values are determined against a wide array of bacterial and fungal strains to establish their spectrum of activity. nih.govmdpi.com

For example, in a study of 5-nitroimidazole/1,3,4-oxadiazole hybrids, MIC values against E. coli were found to be in the range of 4.9–17 µM. nih.gov In another example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibited high activity against Staphylococcus aureus with MIC values less than 1 µg/mL. The determination of MIC is essential for the preclinical assessment of these compounds and for guiding further structural modifications to enhance their antimicrobial efficacy.

Anticancer / Cytotoxic Activity

The imidazole scaffold is a key component in a number of anticancer drugs and is a focal point in the design of new chemotherapeutic agents. nih.govmdpi.comresearchgate.net Imidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like kinases and topoisomerases, disruption of microtubule polymerization, and induction of apoptosis. nih.govmdpi.com

In Vitro Screening against Various Human Cancer Cell Lines (e.g., MCF-7, HeLa, A-549, Prostate Cancer Models)

A broad range of imidazole derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, demonstrating the versatility of this heterocyclic system in cancer research.

MCF-7 (Breast Adenocarcinoma): Numerous studies have reported the cytotoxic effects of imidazole derivatives on MCF-7 cells. For instance, a series of 2-phenyl benzimidazole (B57391) derivatives showed potent activity against MCF-7 cells, with some compounds exhibiting IC50 values of 3.37 and 6.30 μM, which were comparable to or better than the standard drug doxorubicin (B1662922). nih.gov In another study, a novel imidazole derivative demonstrated very high cytotoxic activity against MCF-7 cells with an IC50 of 0.38 μM. dovepress.com

HeLa (Cervical Cancer): Imidazole derivatives have also shown significant promise against HeLa cells. One study reported a potent imidazole-containing compound with an IC50 of 0.08 µM, which was comparable to the widely used anticancer drug 5-fluorouracil. dovepress.com Another series of benzimidazole sulfonamides containing a pyrazole (B372694) ring displayed an IC50 value of 0.21 μM against HeLa cells. mdpi.com

A-549 (Lung Carcinoma): The A-549 lung cancer cell line has also been a target for novel imidazole-based compounds. A series of imidazothiadiazole-oxindole conjugates showed potent antiproliferative activity against A-549 cells, with some compounds exhibiting low micromolar GI50 values. nih.gov Furthermore, a benzimidazole sulfonamide derivative was found to be highly potent against A549 cells with an IC50 value of 0.15 μM. mdpi.com

Prostate Cancer Models (e.g., PC-3): Imidazole derivatives have been investigated for their potential in treating prostate cancer. One study on 15-LOX inhibitors containing an imidazole core reported that one of the most potent compounds against five different cancer cell lines, including the PC-3 prostate cancer line, had an IC50 value ranging from 18.5 to 23.4 µM. nih.gov

While specific data for this compound is not extensively documented in peer-reviewed anticancer studies, the consistent and potent activity of its derivatives across a range of cancer cell lines highlights the importance of this chemical class in the ongoing search for new cancer therapies.

Table 4: In Vitro Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 2-Phenyl benzimidazole derivative | MCF-7 | 3.37 µM | nih.gov |

| Novel imidazole derivative | MCF-7 | 0.38 µM | dovepress.com |

| Imidazole-containing compound | HeLa | 0.08 µM | dovepress.com |

| Benzimidazole sulfonamide derivative | HeLa | 0.21 µM | mdpi.com |

| Imidazothiadiazole-oxindole conjugate | A-549 | Low micromolar range | nih.gov |

| Benzimidazole sulfonamide derivative | A-549 | 0.15 µM | mdpi.com |

| 15-LOX inhibitor with imidazole core | PC-3 | 18.5–23.4 µM | nih.gov |

Determination of Half-Maximal Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. It represents the concentration of a drug or substance that is required to inhibit a given biological process by 50%. In the context of enzyme inhibition, IC50 values are instrumental in comparing the potency of different inhibitors and understanding their structure-activity relationships.

The determination of IC50 values for derivatives of this compound against various targets is a key step in evaluating their therapeutic potential. For instance, studies on different series of imidazole-based compounds have demonstrated a wide range of IC50 values depending on the specific derivative and the target enzyme or cell line. A series of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides showed inhibitory activity against human cytochrome P450C24A1 (CYP24A1) with IC50 values ranging from 0.3 to 72 µM. nih.gov Similarly, newly synthesized imidazole-2-thione derivatives linked to acenaphthylenone have shown potent topoisomerase II inhibitory activity, with IC50 values as low as 0.34 µM. tandfonline.comnih.gov

The following table provides examples of IC50 values determined for various imidazole derivatives against different biological targets, illustrating the diverse inhibitory potential of this class of compounds.

| Compound Class | Target | Cell Line/Enzyme | IC50 Value (µM) | Reference |

| N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides | CYP24A1 | Human CYP24A1 | 0.3 - 72 | nih.gov |

| Imidazole-2-thiones | Topoisomerase II | Topo II Enzyme | 0.34 - 0.54 | tandfonline.comnih.gov |

| Imidazo[4,5-b]pyridine Derivatives | Aurora-A Kinase | Aurora-A | 0.042 | nih.gov |

| Imidazo[4,5-b]pyridine Derivatives | Aurora-B Kinase | Aurora-B | 0.198 | nih.gov |

| Imidazo[4,5-b]pyridine Derivatives | Aurora-C Kinase | Aurora-C | 0.227 | nih.gov |

| Imidazo[1,2-a]quinoxaline Derivatives | Anticancer | A549 (Lung Cancer) | < 4.5 | indianchemicalsociety.com |

| Imidazo[1,2-a]quinoxaline Derivatives | Anticancer | HT-29 (Colon Cancer) | < 4.5 | indianchemicalsociety.com |

| Imidazo[1,2-a]quinoxaline Derivatives | Anticancer | MDA-MB-231 (Breast Cancer) | < 4.5 | indianchemicalsociety.com |

Enzyme Inhibition and Receptor Modulation

Derivatives based on the this compound scaffold have been investigated for their ability to inhibit a variety of enzymes and modulate receptor activity, which are key mechanisms for their potential therapeutic effects, particularly in cancer treatment.

Carbonic Anhydrase II (CA II) Enzyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition has been a target for various therapeutic areas. While specific studies on the direct inhibition of Carbonic Anhydrase II (CA II) by derivatives of this compound are not extensively documented in the provided results, the broader class of imidazole-containing compounds has been explored for CA inhibitory activity. The nitrogen atoms in the imidazole ring can coordinate with the zinc ion in the active site of CA enzymes, which is a common mechanism for inhibition. The development of specific CA II inhibitors often involves modifying the substituents on the imidazole ring to enhance binding affinity and selectivity.

Interaction with Alpha-Amylase and Pancreatic Lipase (B570770)

Alpha-amylase and pancreatic lipase are key digestive enzymes responsible for the breakdown of carbohydrates and fats, respectively. Inhibition of these enzymes is a therapeutic strategy for managing conditions like obesity and type 2 diabetes. Research has indicated that imidazole derivatives can exhibit inhibitory effects on α-amylase. While specific data on this compound derivatives is limited, the general class of imidazole compounds shows potential for interaction with these digestive enzymes.

Topoisomerase II Inhibition

Topoisomerase II is a vital nuclear enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation by managing DNA topology. acs.org This makes it a significant target for anticancer drugs. acs.org Several classes of imidazole derivatives have been developed and shown to be potent inhibitors of topoisomerase II.

For example, a series of imidazole-2-thiones linked to acenaphthylenone were synthesized and evaluated as dual DNA intercalators and topoisomerase II inhibitors. tandfonline.com Compounds from this series demonstrated significant inhibitory activity against the topoisomerase II enzyme, with one derivative exhibiting an IC50 value of 0.34 µM, which is comparable to the well-known topoisomerase inhibitor doxorubicin (IC50 = 0.33 µM). tandfonline.comnih.gov Another study on N-fused imidazoles, including imidazopyridine and imidazopyrazine derivatives, found that they exhibited potent inhibition of human topoisomerase IIα (hTopoIIα) catalytic activity. nih.govacs.org These compounds were proposed to act as catalytic inhibitors by blocking the ATP-binding site of the enzyme. nih.govacs.org Furthermore, imidazole fused quinoxalines have been identified as dual inhibitors of both human topoisomerase I and II. indianchemicalsociety.com

| Derivative Class | Enzyme | IC50 Value | Mechanism | Reference |

| Imidazole-2-thione tethered acenaphthylenone | Topoisomerase II | 0.34 µM | Dual DNA intercalation and Topo II inhibition | tandfonline.comnih.gov |

| Imidazole-2-thione tethered acenaphthylenone | Topoisomerase II | 0.54 µM | Dual DNA intercalation and Topo II inhibition | tandfonline.comnih.gov |

| N-fused imidazoles (imidazopyridine, etc.) | Topoisomerase IIα | Potent Inhibition | ATP-binding site blockage | nih.govacs.org |

| Imidazole fused quinoxalines | Topoisomerase I & II | Dual Inhibition | Not specified | indianchemicalsociety.com |

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a critical role in cell survival, proliferation, migration, and adhesion. nih.govmdpi.com As such, FAK has emerged as a promising target for the development of anticancer agents. mdpi.comrsc.org The imidazole scaffold has been incorporated into various FAK inhibitors.

While direct inhibitors based on the this compound structure are not detailed, related imidazole-containing structures have shown significant FAK inhibitory activity. For instance, imidazo[1,2-a] nih.govnih.govacs.orgtriazine derivatives have been synthesized and explored as potential FAK inhibitors. nih.gov Some of these compounds substantially inhibited FAK expression and cell adhesion at low nanomolar levels. nih.gov Another example is a multi-kinase inhibitor with a 2-anilino-4-(benzimidazol-2-yl)-pyrimidine backbone, which inhibits FAK with an IC50 value of 3.4 µM, alongside other kinases. mdpi.com The development of FAK inhibitors is an active area of research, with several compounds in preclinical and clinical studies. frontiersin.org

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are often overexpressed in various cancers. mdpi.com This makes them attractive targets for cancer therapy. mdpi.comnih.gov Imidazole-based scaffolds, particularly imidazo[4,5-b]pyridines, have been extensively explored for the development of potent Aurora kinase inhibitors. nih.govacs.org

A hit generation and exploration approach led to the discovery of an imidazo[4,5-b]pyridine derivative that potently inhibits Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042 µM, 0.198 µM, and 0.227 µM, respectively. nih.gov Medicinal chemistry programs have focused on optimizing these imidazo[4,5-b]pyridine derivatives to achieve high selectivity for Aurora-A over Aurora-B. acs.org These efforts have led to the identification of dual FLT3/Aurora kinase inhibitors as potential treatments for acute myeloid leukemia. acs.org The binding mode of these inhibitors typically involves the formation of hydrogen bonds between the pyridine (B92270) nitrogen and imidazole NH with the hinge region of the kinase. acs.org

| Derivative Class | Target Kinase | IC50 Value (µM) | Reference |

| Imidazo[4,5-b]pyridine | Aurora-A | 0.042 | nih.gov |

| Imidazo[4,5-b]pyridine | Aurora-B | 0.198 | nih.gov |

| Imidazo[4,5-b]pyridine | Aurora-C | 0.227 | nih.gov |

| Imidazo[4,5-b]pyridine | Aurora-A | K_d = 7.5 nM | acs.org |

| Imidazo[4,5-b]pyridine | Aurora-B | K_d = 48 nM | acs.org |

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and type 2 diabetes. nih.gov Consequently, the development of GSK-3 inhibitors is an active area of research.

The imidazole scaffold has been identified as a promising core for the design of GSK-3β inhibitors. nih.gov Research into imidazole-based libraries has been pursued with the goal of discovering single-molecule agents capable of initiating specific cellular processes, such as the transdifferentiation of human mesenchymal stem cells into neurons, by targeting GSK-3β. nih.gov The underlying mechanism often involves the inhibition of the Wnt/β-catenin pathway, where GSK-3β plays a crucial role in the phosphorylation and subsequent degradation of β-catenin. nih.gov By inhibiting GSK-3β, imidazole-based compounds can prevent this degradation, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates gene transcription programs essential for neurogenesis. nih.gov While direct studies on this compound are limited, the established activity of the imidazole core suggests that its derivatives are worthy of investigation as potential GSK-3 inhibitors. The propargyl group could be exploited for covalent or specific interactions within the ATP-binding pocket of the enzyme.

Muscarine Receptor Agonism

Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors that mediate a wide range of parasympathetic physiological effects. nih.gov Agonists of these receptors have therapeutic applications in conditions like glaucoma and Alzheimer's disease. nih.gov

While some imidazole derivatives have been investigated as muscarinic antagonists, the propargyl group itself has been associated with potent agonist activity in other molecular contexts. nih.govnih.gov For instance, the propargyl ester of arecoline (B194364) is a potent muscarinic agonist with some selectivity for the M2 receptor subtype. nih.gov Similarly, O-propargyl oxime derivatives of arecoline carboxaldehyde have demonstrated potent, M1-selective agonist properties. nih.gov This suggests that the propargyl moiety of this compound could potentially contribute to agonistic activity at muscarinic receptors. The nitrogen atoms of the imidazole ring could mimic the cationic head of acetylcholine, while the propargyl group could engage in specific interactions within the receptor binding site, a hypothesis that warrants further investigation.

Protein Tyrosine Phosphatase (PTP) Interactions

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. nih.gov Dysregulation of PTP activity is associated with various diseases, including cancer and metabolic disorders, making them attractive drug targets. nih.gov

The imidazole scaffold has been successfully incorporated into inhibitors of protein tyrosine kinases. For example, a series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, which are bioisosteres of the pyrimidine (B1678525) ring in Imatinib, have shown potent inhibitory activity against the platelet-derived growth factor receptor (PDGFR), a receptor tyrosine kinase. nih.gov Although this demonstrates the potential of the imidazole ring to interact with the active sites of phosphate-transferring enzymes, specific data on the direct interaction of this compound or its close derivatives with protein tyrosine phosphatases is not extensively documented in the current literature. The general ability of imidazole-containing compounds to inhibit related enzymes suggests that this is a plausible area for future research.

Anti-inflammatory Properties

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

The cyclooxygenase (COX) enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. The COX-2 isoform is inducible and its expression is elevated during inflammation, making it a prime target for anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors. nih.govnih.gov

A number of imidazole-containing compounds have been designed and evaluated as selective COX-2 inhibitors. nih.govnih.gov These derivatives often feature bulky substituents on the imidazole ring that allow for selective binding to the larger active site of the COX-2 enzyme compared to COX-1. For example, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives have demonstrated selective COX-2 inhibition with IC50 values in the micromolar range. nih.gov Similarly, certain imidazo[2,1-b]thiazole (B1210989) derivatives containing a methyl sulfonyl pharmacophore have shown highly potent and selective COX-2 inhibitory activity. nih.gov

| Derivative Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | 5b | >100 | 0.71 | >140 |

| Imidazo[2,1-b]thiazole | 6a | >100 | 0.08 | >1250 |

This table presents a selection of data from studies on imidazole derivatives as COX-2 inhibitors. The specific compound this compound was not evaluated in these particular studies.

Inhibition of Neutrophil Degranulation

Neutrophils are key players in the innate immune response, and their degranulation releases a variety of pro-inflammatory mediators and enzymes. While essential for host defense, excessive degranulation can contribute to tissue damage in inflammatory conditions.

Research has shown that certain imidazole alkaloids can inhibit the degranulation of activated neutrophils. researchgate.net This suggests a direct anti-inflammatory mechanism of the imidazole core. Although the specific derivatives of this compound have not been explicitly studied in this context, the known activity of related imidazole compounds points to a potential role in modulating neutrophil function. The mechanism may involve interference with the signaling pathways that trigger the fusion of granules with the plasma membrane.

Modulation of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biology. They are essential for signaling and defense against pathogens but can also cause oxidative stress and cellular damage at high concentrations. nih.gov

Interestingly, while many anti-inflammatory agents aim to reduce ROS levels, studies have shown that imidazole and its derivatives can enhance the generation of ROS when catalyzed by other substances. researchgate.net For example, in the presence of quinones, which are known to produce ROS, imidazole compounds can facilitate the hydrogen-atom transfer in the ROS generation cycle, thereby increasing the rate of ROS production. researchgate.net The effectiveness of this enhancement has been linked to the basicity of the imidazole derivative. researchgate.net This suggests that this compound and its derivatives could act as modulators of ROS, potentially amplifying ROS-mediated signaling or cytotoxic effects in specific contexts, rather than acting as simple antioxidants. This pro-oxidant potential could be relevant in therapeutic areas where enhanced ROS levels are desirable, such as in certain anti-cancer strategies.

Therapeutic Development Applications

The unique structural features of this compound, particularly the presence of a terminal alkyne group and an imidazole ring, have positioned it and its derivatives as valuable tools in therapeutic development. These compounds are instrumental in the synthesis of modified nucleic acids for gene silencing therapies and are explored as foundational structures in the discovery of new drugs.

Synthesis of Antisense Oligonucleotides and Small Interfering RNA (siRNA)

The terminal alkyne group of this compound makes it highly suitable for "click chemistry," a set of biocompatible reactions that enable the efficient and specific conjugation of molecules. This reactivity is particularly advantageous in the synthesis of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These therapeutic nucleic acids can be modified with molecules like this compound to enhance their properties.

Key modifications and their benefits include:

Improved Stability: The imidazole moiety can contribute to the stability of ASOs and siRNAs, protecting them from degradation by nucleases present in the bloodstream. nih.gov This increased stability is crucial for ensuring that the therapeutic molecules reach their target cells intact. nih.gov

Enhanced Efficacy: Modifications can influence the binding affinity and specificity of the oligonucleotides to their target messenger RNA (mRNA), leading to more effective gene silencing.

Facilitated Delivery: The conjugation of various ligands to the oligonucleotide via the alkyne handle can improve cellular uptake and targeted delivery. nih.gov

The synthesis of these modified oligonucleotides often involves solid-phase synthesis where the this compound moiety is introduced as a phosphoramidite (B1245037) building block or post-synthetically via click chemistry. nih.gov

Contribution to Gene Silencing Therapies

Gene silencing therapies aim to inhibit the expression of specific genes that are involved in disease processes. ASOs and siRNAs are two prominent strategies that achieve this by targeting the mRNA transcript of the disease-causing gene, leading to its degradation or the blockage of its translation into protein.

The incorporation of this compound and its derivatives into these therapeutic nucleic acids contributes significantly to the advancement of gene silencing technologies. The imidazole ring can enhance the biological activity of these molecules, making them more potent inhibitors of gene expression. This is particularly relevant for a wide range of diseases, including genetic disorders and various types of cancer, where specific gene silencing can be a powerful therapeutic intervention.

Potential as Lead Compounds in Drug Discovery

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The structural scaffold of this compound presents several features that make it an attractive starting point for the development of new drugs.

Imidazole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov The propargyl group provides a reactive handle for the synthesis of a diverse library of derivatives through click chemistry, allowing for rapid exploration of the structure-activity relationship (SAR). This facilitates the optimization of lead compounds to identify drug candidates with improved therapeutic profiles. For instance, novel pyrimidin-4-yl-1H-imidazol-2-yl derivatives have been synthesized and have shown significant antiproliferative activities against melanoma cell lines. nih.gov

Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound and its derivatives exert their biological effects is crucial for their rational design and therapeutic application. Research in this area focuses on their interactions with proteins and DNA.

Investigations into Specific Ligand-Protein Interactions and Binding Affinities

The imidazole moiety is a common structural motif in biologically active molecules and can participate in various types of interactions with proteins. These interactions are fundamental to the mechanism of action of many drugs. Studies on imidazole-containing compounds often reveal specific binding to the active sites of enzymes or receptor binding pockets. nih.gov

For derivatives of this compound, the specific nature of these interactions is an active area of research. Techniques such as X-ray crystallography and computational modeling are employed to elucidate the binding modes and affinities of these compounds to their protein targets. For example, studies on imidazole derivatives as enzyme inhibitors have provided insights into the key interactions that govern their inhibitory activity. rsc.org

DNA Interaction Mechanisms (e.g., DNA double-strand helix breaking, G-quadruplex stabilization)

Beyond protein interactions, derivatives of this compound can also interact with nucleic acids, particularly DNA, through various mechanisms.

DNA Double-Strand Helix Breaking: Some chemical compounds can induce breaks in the DNA double helix, a type of cellular damage that can trigger apoptosis (programmed cell death) in cancer cells. uthscsa.edu While direct evidence for this compound itself causing double-strand breaks is limited, some imidazole derivatives have been shown to induce DNA damage. nih.gov This process is complex and can be a consequence of various cellular events, including the generation of reactive oxygen species or the inhibition of enzymes involved in DNA repair. nih.govplos.org

G-quadruplex Stabilization: G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as in telomeres and the promoter regions of oncogenes. nih.gov The stabilization of these structures by small molecules can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality, or downregulate the expression of oncogenes. Imidazole-based derivatives have been specifically designed and shown to act as G-quadruplex stabilizers. nih.gov For instance, imidazole-modified G-quadruplex DNA has been shown to form stable complexes with metal ions. rsc.org The planar nature of the imidazole ring allows it to stack on the terminal G-quartets, contributing to the stability of the G-quadruplex structure.

Protein Kinase Inhibition Pathways

The imidazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds designed to interact with a wide range of biological targets, including protein kinases. nih.govgoogle.com While direct studies on the protein kinase inhibition pathways of this compound are not extensively detailed in published literature, the activity of its derivatives highlights the potential of this structural motif. The imidazole core can serve as a versatile hinge-binding moiety, crucial for anchoring inhibitors within the ATP-binding pocket of kinases.

Derivatives of the 1H-imidazole scaffold have been successfully developed as potent and selective inhibitors for several important protein kinases, demonstrating the therapeutic promise of this chemical class.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition: Derivatives featuring a 2,4-disubstituted-1H-imidazole carboxamide core have been identified as potent and highly selective inhibitors of TAK1. acs.orgnih.govnih.gov TAK1 is a key enzyme in the mitogen-activated protein kinase (MAPK) pathway, which regulates cellular processes involved in inflammation and cancer. nih.gov The inhibition mechanism involves the imidazole core forming critical hydrogen bond interactions with the hinge region of the kinase. acs.orgnih.gov X-ray crystallography studies have revealed a distinct binding mode where the imidazole scaffold orients the substituent groups for optimal interaction, leading to a significant increase in biochemical potency. acs.orgnih.gov By blocking TAK1, these imidazole derivatives can disrupt pro-inflammatory cytokine signaling and inhibit pathways that promote cell proliferation and suppress apoptosis, making them promising candidates for treating inflammatory diseases and various cancers. nih.gov

Janus Kinase 2 (JAK2) Inhibition: The JAK/STAT signaling pathway is vital for mediating cellular responses to cytokines and growth factors, and its dysregulation is linked to myeloproliferative neoplasms and other cancers. researchgate.net Structure-based drug design has led to the discovery of 1-methyl-1H-imidazole derivatives as potent and orally bioavailable inhibitors of JAK2. researchgate.net These compounds were designed to mimic the hydrogen bond pattern of other known hinge-binding scaffolds. researchgate.net The imidazole ring is crucial for positioning the molecule correctly within the ATP-binding site, with computational models showing key hydrogen bond interactions between the imidazole and the kinase hinge. researchgate.net Optimization of this scaffold has yielded compounds with high cellular activity against cell lines harboring the activating JAK2 V617F mutation and significant tumor growth inhibition in xenograft models. researchgate.net

The proven success of these varied imidazole derivatives underscores the potential of this compound as a foundational structure for developing novel kinase inhibitors. The propargyl group attached to the imidazole nitrogen provides a reactive handle for "click chemistry," allowing for the straightforward synthesis of a diverse library of derivatives for screening against various kinase targets.

Role in Visible-Light-Induced Oxidative Reactions

The imidazole moiety can participate in photosensitized reactions when exposed to visible light. Studies have shown that in the presence of a photosensitizer such as methylene (B1212753) blue, imidazole can undergo a photodegradation reaction in an alkaline medium. tsijournals.com The mechanism involves the generation of reactive oxygen species (ROS), specifically singlet oxygen (¹O₂), which then oxidizes the imidazole molecule. tsijournals.com This process is dependent on factors like pH, the concentration of the sensitizer (B1316253) and substrate, and light intensity. tsijournals.com

Furthermore, certain imidazole derivatives, particularly metalloporphyrins containing imidazole substituents, can themselves act as photosensitizers for applications like photodynamic therapy (PDT). nih.gov In PDT, a non-toxic photosensitizer is activated by visible light, leading to the production of ROS that can induce cell death in targeted tissues like tumors. nih.gov The effectiveness of these imidazole-containing photosensitizers can be influenced by their molecular charge and the central metal atom, which affects the generation of specific ROS like hydroxyl radicals. nih.gov

The inherent reactivity of the imidazole ring under visible light and its ability to participate in the generation of oxidative species suggest that this compound could play a role in photochemical processes. Its structure could be modified to enhance its photosensitizing properties for potential therapeutic applications or used as a tool to study oxidative stress mechanisms in biological systems. The presence of the propargyl group also offers a site for conjugation to other molecules, potentially allowing for targeted delivery in photodynamic applications.

In Silico Pharmacokinetics and ADMET Profiling

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to predict its behavior in a biological system. In silico tools provide a rapid and cost-effective method for estimating these parameters.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters

Based on its physicochemical properties, the ADMET profile for this compound can be predicted. The SMILES string (C#CCN1C=CN=C1) allows for analysis using various computational models. The following table summarizes key predicted ADMET parameters.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (LogS) | High | Likely to have good solubility, aiding absorption. |

| GI Absorption | High | The small molecular size and moderate lipophilicity suggest good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Predicted to be permeable across intestinal epithelial cells. |

| Distribution | ||

| BBB Permeant | Yes | The compound's low molecular weight and lipophilicity suggest it may cross the blood-brain barrier. |